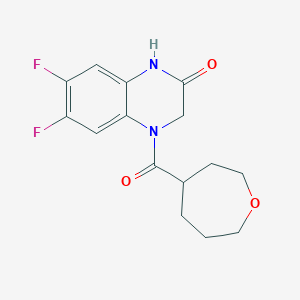
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one, also known as DFOM, is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields of research.
科学研究应用
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters. This inhibition has been linked to an increase in dopamine levels in the brain, which could have implications for the treatment of Parkinson's disease and other neurological disorders.
In cancer research, 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been studied for its potential as a therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its ability to induce apoptosis (programmed cell death) in cancer cells. 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression and have been implicated in cancer development.
作用机制
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is thought to exert its effects through inhibition of MAO-B and HDACs, as well as through other mechanisms that are not yet fully understood. MAO-B inhibition leads to an increase in dopamine levels in the brain, which could have implications for the treatment of Parkinson's disease and other neurological disorders. HDAC inhibition has been linked to the induction of apoptosis in cancer cells and the regulation of gene expression.
Biochemical and Physiological Effects
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of MAO-B and HDACs, as well as the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases.
实验室实验的优点和局限性
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, it also has several limitations, including its high cost and the need for specialized equipment and expertise for its synthesis.
未来方向
There are several potential future directions for research on 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one's potential as a therapeutic agent for various diseases, including Parkinson's disease and cancer. Additionally, further research is needed to fully understand the mechanisms of action of 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one and to identify any potential side effects or limitations of its use.
合成方法
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one can be synthesized using a multi-step process that involves the reaction of 2,3-difluorobenzoic acid with oxepane-4-carbonyl chloride, followed by the reaction of the resulting intermediate with 2-amino-3,4-difluorobenzoic acid. The final product is obtained through cyclization of the intermediate with acetic anhydride and sodium acetate.
属性
IUPAC Name |
6,7-difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O3/c16-10-6-12-13(7-11(10)17)19(8-14(20)18-12)15(21)9-2-1-4-22-5-3-9/h6-7,9H,1-5,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHIPOYDRDIEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)C(=O)N2CC(=O)NC3=CC(=C(C=C32)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

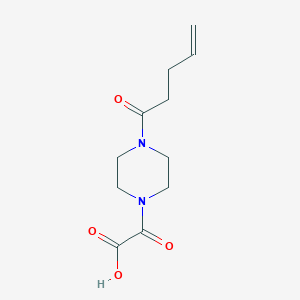
![4-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylamino]-N-methylpyridine-2-carboxamide](/img/structure/B7438087.png)
![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]amino]ethanol](/img/structure/B7438095.png)
![2-cyclobutyl-N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7438101.png)
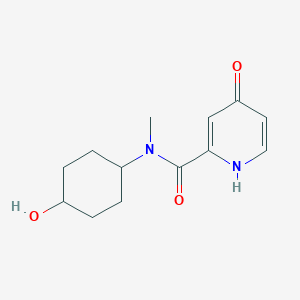
![2-Chloro-4-[[3-(2-methoxycyclopentyl)morpholin-4-yl]methyl]benzoic acid](/img/structure/B7438115.png)
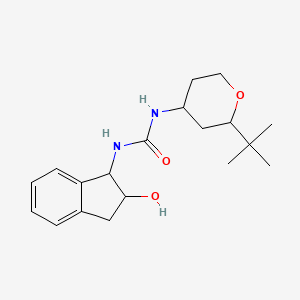
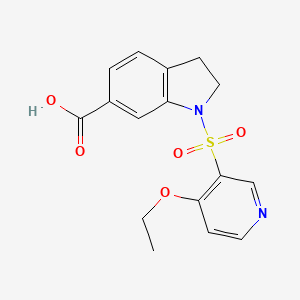
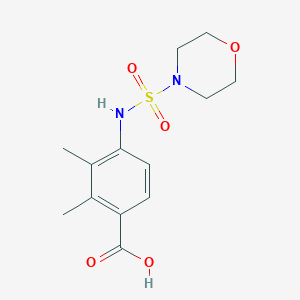
![3-[(2-Cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7438134.png)
![(3S,5R)-3-hydroxy-5-methyl-N-[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B7438141.png)
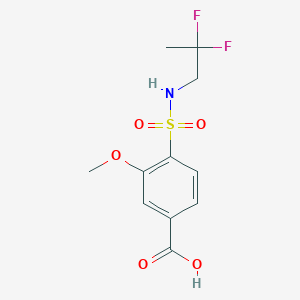
![N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide](/img/structure/B7438171.png)
![1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7438189.png)